6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorinated phenyl ring, and a pyrimidine carboxamide moiety. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioactivity, making it a valuable candidate for pharmaceutical and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.
Fluorination of the Phenyl Ring: The fluorinated phenyl ring can be synthesized through electrophilic aromatic substitution reactions using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling of the Fluorinated Phenyl Ring with the Pyrimidine Ring: The final step involves coupling the fluorinated phenyl ring with the pyrimidine ring through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, electrophiles such as alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl ring and pyrimidine carboxamide moiety allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-N-[4-chloro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-[4-bromo-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-[4-methyl-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Uniqueness
6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the presence of the fluorine atoms in the phenyl ring, which enhance its stability, bioactivity, and binding affinity to molecular targets. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds with different substituents.
Properties
IUPAC Name |
6-cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O/c16-11-4-3-9(5-10(11)15(17,18)19)22-14(23)13-6-12(8-1-2-8)20-7-21-13/h3-8H,1-2H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXATXWCFNJJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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